![molecular formula C19H26N2O3 B5618780 1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5618780.png)
1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and analysis of heterocyclic compounds, particularly those containing piperidine and pyrrolidine rings, are of significant interest due to their potential bioactivities and applications in various fields, including pharmacology. These compounds often exhibit a wide range of biological activities and are components of many natural products and medicinal molecules.
Synthesis Analysis
The synthesis of related compounds typically involves heterocyclic systems that include piperidine and pyrrolidine rings. For instance, the synthesis of heterocyclic systems containing two piperidine rings and a dioxaborinine ring was achieved by reacting 4-hydroxy-1-methyl-4-(2-furyl)-3-(2-furylhydroxymethyl)piperidine with derivatives of arylboronic acid, highlighting the complexity and versatility of methods available for constructing such molecules (Phuong et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds with similar functionalities often includes diverse heterocyclic rings, and their structural determination is crucial for understanding their properties and potential applications. Techniques such as NMR, IR, MS, and X-ray diffraction are commonly employed for structural analysis. For example, the synthesis and molecular structure analysis of nitrogenous compounds containing piperazine and pyridine-3-carboxylic acid were confirmed using FT-IR, 1H NMR, 13C NMR, and mass spectrometry, along with X-ray diffraction (Ban et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving the compound of interest likely involve the formation of complex heterocyclic systems through reactions such as cycloadditions, reductive cyclizations, and substitutions. These reactions enable the introduction of various substituents into the molecule, significantly altering its chemical properties and potential bioactivities. For instance, the generation of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines through cycloaddition and reductive opening of lactone-bridged adducts demonstrates the chemical versatility of these compounds (Wu et al., 2000).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Detailed studies often include computational and theoretical analyses, such as DFT calculations, to predict these properties and optimize the molecules for specific applications.
Chemical Properties Analysis
The chemical properties, including reactivity, functional group transformations, and interaction with biological targets, are crucial for the development of pharmaceuticals and materials. The synthesis of piperidin-4-one derivatives and their regioselective transformations highlight the importance of understanding these chemical properties for the design of new molecules with desired functionalities (Balamurugan et al., 2007).
Mecanismo De Acción
Propiedades
IUPAC Name |
cyclobutyl-[4-[2-(furan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c22-18(14-4-1-5-14)20-11-8-15(9-12-20)19(23)21-10-2-6-16(21)17-7-3-13-24-17/h3,7,13-16H,1-2,4-6,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFJPHZNKMKEIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)N3CCCC3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5618697.png)
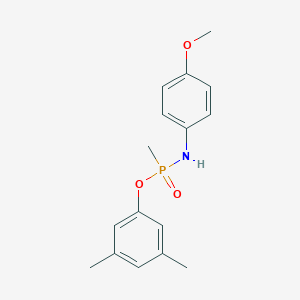
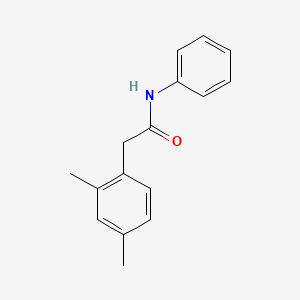
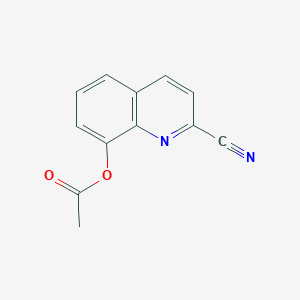

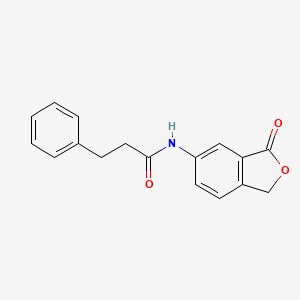
![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)
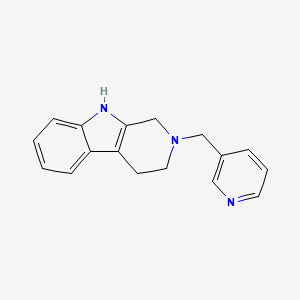
![7-cyclopentyl-2-[(6-methyl-4-oxo-4H-pyran-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5618760.png)
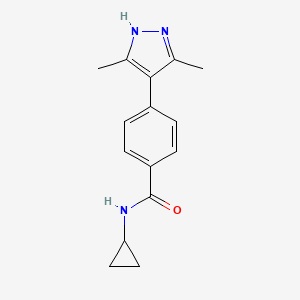
![N-(2-fluorophenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5618773.png)
![4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-fluorobenzoyl)piperidine](/img/structure/B5618796.png)
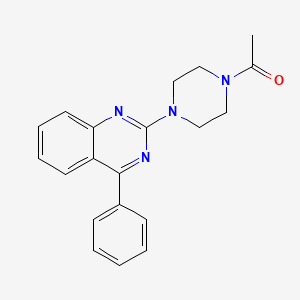
![7-chloro-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B5618810.png)